MAO-A Selectivity Index: 275-Fold Discrimination Between MAO-A and MAO-B Isoforms
Tetrindole mesylate demonstrates a 275-fold selectivity for MAO-A over MAO-B, as measured by competitive inhibition kinetics in rat brain mitochondrial preparations [1]. This selectivity ratio (calculated as Ki,MAO-B / Ki,MAO-A = 110 μM / 0.4 μM = 275) exceeds that reported for pirlindole, which exhibits approximately 208-fold selectivity (Ki,MAO-B = 52.1 μM / Ki,MAO-A = 0.25 μM for rat brain) under comparable assay conditions . Moclobemide, another reversible MAO-A inhibitor, displays an IC50 of 6.1 μM against human MAO-A, with limited quantitative selectivity data available for direct ratio comparison .
| Evidence Dimension | MAO-A/MAO-B selectivity ratio (calculated as Ki,MAO-B / Ki,MAO-A) |
|---|---|
| Target Compound Data | Ki,MAO-A = 0.4 μM; Ki,MAO-B = 110 μM; Selectivity ratio = 275 |
| Comparator Or Baseline | Pirlindole: Ki,MAO-A = 0.25 μM (rat brain); Ki,MAO-B = 52.1 μM (rat brain); Selectivity ratio = 208 |
| Quantified Difference | Tetrindole exhibits 1.32-fold higher selectivity ratio (275 vs. 208) |
| Conditions | Rat brain mitochondrial MAO; competitive inhibition kinetics |
Why This Matters
Higher isoform selectivity reduces the probability of MAO-B-mediated off-target effects and tyramine-related hypertensive responses, a critical consideration for in vivo experimental design.
- [1] Medvedev AE, Kirkel AA, Kamyshanskaya NS, Moskvitina TA, Axenova LN, Gorkin VZ, Andreeva NI, Golovina SM, Mashkovsky MD. Monoamine oxidase inhibition by novel antidepressant tetrindole. Biochem Pharmacol. 1994 Jan 20;47(2):303-8. doi: 10.1016/0006-2952(94)90021-3. View Source
